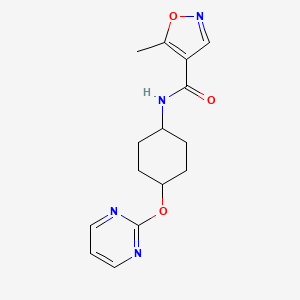
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a compound with a unique chemical structure, consisting of a isoxazole ring fused with a carboxamide group. This compound belongs to a class of organic molecules often used in medicinal chemistry due to its potential pharmacological properties. Understanding the synthesis, reactivity, and applications of this compound can provide valuable insights into its utility in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide typically involves several key steps:
Formation of the Isoxazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Carboxamide Group: : This can be done by reacting the isoxazole derivative with a carboxylic acid derivative in the presence of a coupling reagent.
Introduction of the Pyrimidin-2-yloxy Group: : This can be achieved by nucleophilic substitution reactions where a pyrimidin-2-ol reacts with a suitable leaving group on the cyclohexyl ring.
Industrial Production Methods: : Industrial production of this compound would involve optimizing these synthetic steps for scalability and yield, including the use of flow chemistry for continuous production and advanced purification techniques such as column chromatography and recrystallization to ensure purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where certain functional groups are converted to higher oxidation states.
Reduction: : Reduction reactions can convert specific functionalities to lower oxidation states, impacting the overall reactivity of the compound.
Substitution: : Various substitution reactions can occur on the aromatic and cyclohexyl rings, replacing hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Use of lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium on carbon (Pd/C) catalyst.
Substitution: : Common reagents include halogens, nucleophiles, and bases in solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: : Can yield carboxylic acids or ketones.
Reduction: : Can form alcohols or amines.
Substitution: : Produces a variety of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used in organic synthesis as a building block for more complex molecules.
Biology: : Due to its unique structure, it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: : Potential therapeutic applications include its use as an anti-inflammatory agent or in the treatment of certain diseases, although specific uses would depend on further pharmacological studies.
Industry: : Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, while the carboxamide group might form additional hydrogen bonds. These interactions can modulate the activity of the target proteins or enzymes, influencing biological pathways and leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
5-methyl-N-((1r,4r)-4-(purin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
Uniqueness: : What sets 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide apart is its specific interaction profile with biological targets. The presence of the pyrimidin-2-yloxy group provides a distinct set of electronic and steric properties that could enhance its binding affinity and specificity compared to other related compounds.
Hopefully, this offers a comprehensive look into the fascinating world of this compound!
Propiedades
IUPAC Name |
5-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-13(9-18-22-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYKEBKUKXTIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
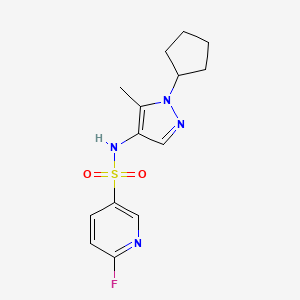
![3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide](/img/structure/B2849859.png)
![N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide](/img/structure/B2849863.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
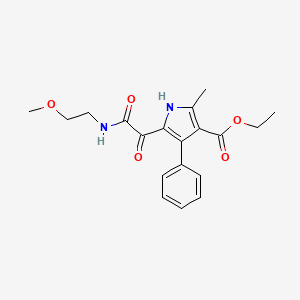
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2849866.png)
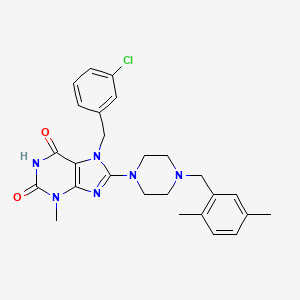
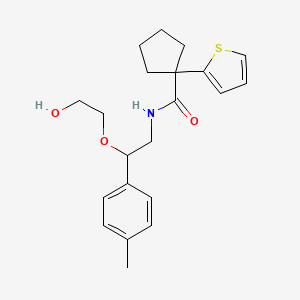
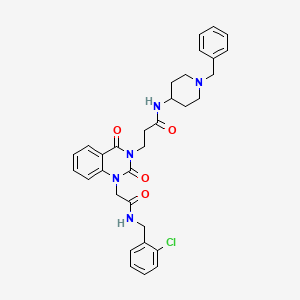
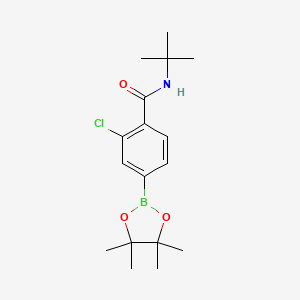
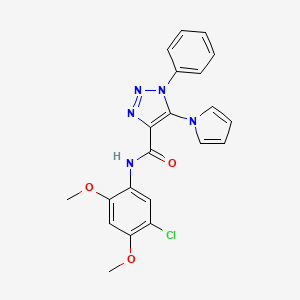
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2849875.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2849876.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
